2-amino-N-(thien-2-ylmethyl)benzamide
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Overview
Description
“2-amino-N-(thien-2-ylmethyl)benzamide” is a chemical compound with a molecular weight of 232.3 . It is used for research purposes .
Molecular Structure Analysis
The IUPAC name for this compound is N-((1H-1lambda3-thiophen-2-yl)methyl)-2-aminobenzamide . The InChI code is 1S/C12H13N2OS/c13-11-6-2-1-5-10(11)12(15)14-8-9-4-3-7-16-9/h1-7,16H,8,13H2,(H,14,15) .Physical And Chemical Properties Analysis
The predicted melting point of “2-amino-N-(thien-2-ylmethyl)benzamide” is 183.82° C . The predicted boiling point is approximately 469.3° C at 760 mmHg . The predicted density is approximately 1.3 g/cm^3 . The predicted refractive index is n 20D 1.66 .Scientific Research Applications
Proteomics Research
2-amino-N-(thien-2-ylmethyl)benzamide is utilized in proteomics , the study of proteomes and their functions. This compound is used as a building block in the synthesis of peptides and proteins for research purposes . Its role in proteomics is crucial for understanding protein interactions, structure, and function, which can lead to the development of new drugs and therapeutic strategies.
Antioxidant and Antibacterial Research
The compound has been explored for its antioxidant and antibacterial properties . Research suggests that derivatives of benzamide, including those with thiophene groups, may exhibit significant biological activities, which could lead to the development of new antioxidant and antibacterial agents .
Safety and Hazards
properties
IUPAC Name |
2-amino-N-(thiophen-2-ylmethyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2OS/c13-11-6-2-1-5-10(11)12(15)14-8-9-4-3-7-16-9/h1-7H,8,13H2,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDOLIILWKFPIOS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=CC=CS2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70383958 |
Source
|
Record name | 2-amino-N-(thien-2-ylmethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70383958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-(thien-2-ylmethyl)benzamide | |
CAS RN |
218158-03-3 |
Source
|
Record name | 2-amino-N-(thien-2-ylmethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70383958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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